1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride
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Overview
Description
1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a pyridine ring substituted with a methyl group and a methylamino group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride typically involves the reaction of 2-chloropyridine with methylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the methylamino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of 1-Methyl-3-(methylamino)pyridin-2-one.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(methylamino)pyrrolidin-2-one: Similar structure but with a pyrrolidine ring instead of a pyridine ring.
3-Amino-1-methylpyridin-2-one: Lacks the methylamino group.
Uniqueness
1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective.
Biological Activity
1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride, also known as a pyridine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structural properties, which contribute to its biological activity, particularly in neuropharmacology and antimicrobial studies.
- Chemical Formula : C8H10ClN3O
- Molecular Weight : 189.64 g/mol
- CAS Number : 2460748-91-6
The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems and receptors. Studies indicate that it acts as a modulator for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in cognitive functions and neuroprotection.
Interaction with nAChRs
Research has shown that this compound enhances the activity of α7 nAChRs, leading to increased neurotransmitter release and improved synaptic plasticity. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and cognitive impairments associated with schizophrenia.
In Vitro Studies
Table 1 summarizes the in vitro activity of this compound in various biological assays:
Study | Cell Type | Concentration (µM) | Effect Observed |
---|---|---|---|
Study 1 | Human Neurons | 0.5 - 10 | Enhanced synaptic transmission |
Study 2 | HEK293 Cells | 1 - 5 | Increased receptor binding affinity |
Study 3 | SH-SY5Y Cells | 0.1 - 10 | Neuroprotective effects against oxidative stress |
Case Studies
- Neuroprotective Effects : A study conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound significantly reduced cell death induced by oxidative stress, suggesting its potential as a neuroprotective agent.
- Cognitive Enhancement : In animal models, administration of this compound improved performance in memory tasks, indicating cognitive-enhancing properties that may be beneficial in conditions like Alzheimer's disease.
- Antimicrobial Activity : Preliminary investigations have shown that this compound exhibits antibacterial properties against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.01 to 0.05 mg/mL against strains such as Staphylococcus aureus.
Comparative Analysis
To further understand the biological activity of this compound, a comparison with similar pyridine derivatives is presented in Table 2:
Compound | Activity | IC50 (µM) |
---|---|---|
This compound | nAChR modulation | 0.5 |
Pyridine derivative A | Weak nAChR antagonist | >10 |
Pyridine derivative B | Moderate neuroprotective effect | 2 |
Properties
IUPAC Name |
1-methyl-3-(methylamino)pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-8-6-4-3-5-9(2)7(6)10;/h3-5,8H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJWNRCUQVUYBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CN(C1=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.